

Distinguishing Ido-IN-11 and IDO1-IN-11: A Technical Guide

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Compound of Interest

Compound Name: *Ido-IN-11*

Cat. No.: *B15092740*

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A comprehensive analysis reveals that **Ido-IN-11** and IDO1-IN-11 are distinct chemical entities with significantly different potencies and likely different mechanisms of action as inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). This guide provides a detailed technical overview for researchers, scientists, and drug development professionals to clarify the differences between these two compounds.

Core Distinctions and Chemical Identity

Ido-IN-11 and IDO1-IN-11 are separate molecules, a fact underscored by their disparate inhibitory concentrations and origins. "**IDO-IN-11**" is an indoleamine-2,3-dioxygenase (IDO) inhibitor with IC50 values in the micromolar and high nanomolar range, originating from patent WO 2016041489 A1 as compound 13[1]. In contrast, "IDO1-IN-11" is a highly potent IDO1 inhibitor with an IC50 value in the sub-nanomolar range, as described in the publication "Strategic Incorporation of Polarity in Heme-Displacing Inhibitors of Indoleamine-2,3-dioxygenase-1 (IDO1)" by White C, et al[2].

Chemical Structures

Ido-IN-11

- IUPAC Name: 4-amino-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

- Molecular Formula: C₉H₇BrFN₅O₂
- CAS Number: 1888378-32-2

IDO1-IN-11

- While a specific IUPAC name and CAS number are not readily available in the provided search results, its chemical structure is detailed in the work by White C, et al. It is characterized as a diamide-containing compound with a pyridyl oxetane core, designed to be a heme-displacing inhibitor.

Quantitative Data Summary

The inhibitory potencies of **Ido-IN-11** and IDO1-IN-11 are orders of magnitude different, highlighting their distinct nature.

Compound	Assay Type	Target	IC50	Reference
Ido-IN-11	Kinase Assay	IDO	0.18 µM	[1]
HeLa Cell Assay	IDO1	0.014 µM (14 nM)	[1]	
IDO1-IN-11	Biochemical Assay	IDO1	0.6 nM	[2]

Mechanism of Action

The two compounds inhibit the IDO1 enzyme through different mechanisms.

Ido-IN-11: The specific mechanism of action for **Ido-IN-11** is not explicitly detailed as competitive, non-competitive, or otherwise in the provided results. It is generally classified as an indoleamine-2,3-dioxygenase (IDO) inhibitor.

IDO1-IN-11: This compound is characterized as a heme-displacing inhibitor[3]. IDO1 is a heme-containing enzyme, and its catalytic activity is dependent on this cofactor. Heme-displacing inhibitors bind to the apoenzyme (the enzyme without the heme group) and prevent

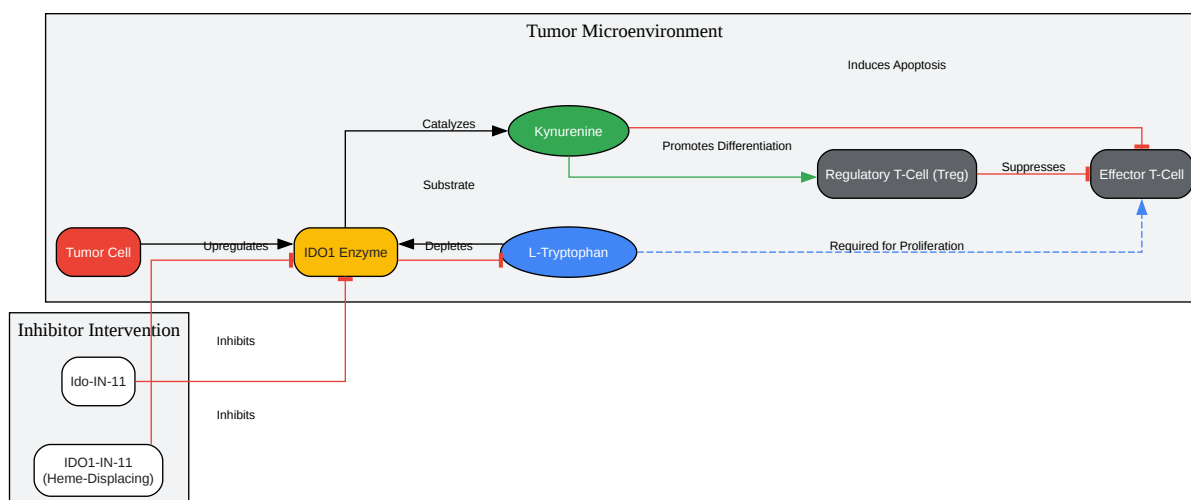
the heme from re-binding, thus rendering the enzyme inactive[3]. This mechanism is distinct from inhibitors that compete with the substrate (tryptophan) or bind to other allosteric sites.

Signaling Pathways and Experimental Workflows

To understand the context of IDO1 inhibition, it is crucial to visualize the relevant biological pathways and experimental procedures.

IDO1 Signaling Pathway in Cancer

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has two major immunosuppressive effects: T-cell starvation due to lack of the essential amino acid tryptophan, and the induction of T-cell apoptosis and differentiation of regulatory T-cells (Tregs) by kynurenine.

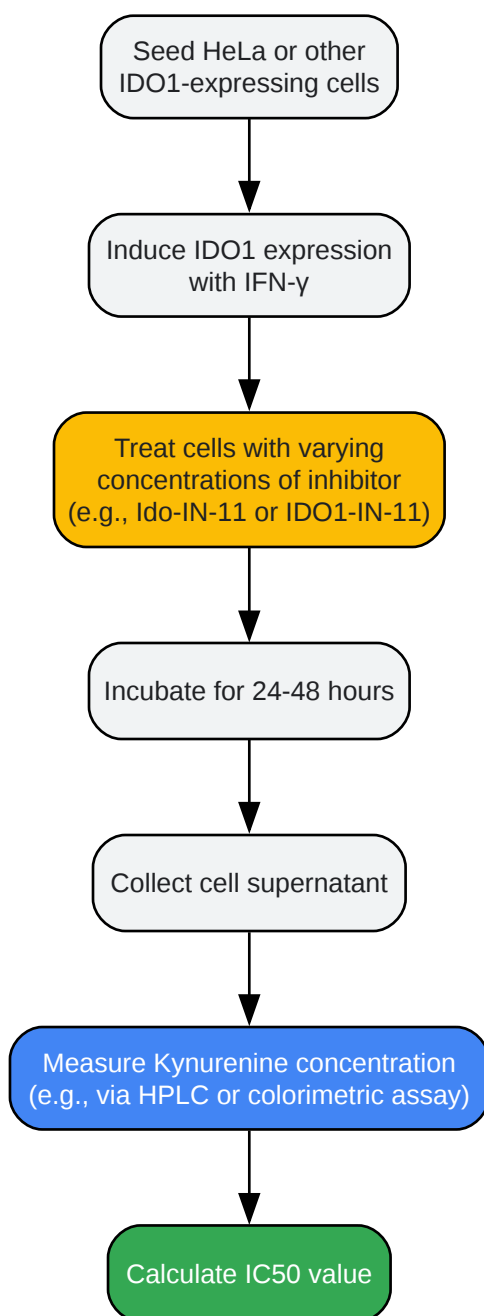


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Caption: IDO1 signaling pathway in the tumor microenvironment and points of intervention for **Ido-IN-11** and IDO1-IN-11.

General Experimental Workflow for IDO1 Inhibition Assay

The following diagram illustrates a typical workflow for assessing the potency of IDO1 inhibitors in a cell-based assay.



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